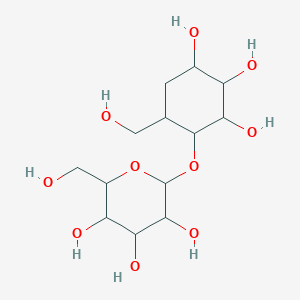
D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) is a synthetic disaccharide analog that mimics the structure of maltose It is composed of two glucose molecules linked by a glycosidic bond, similar to maltose, but with slight structural modifications that confer unique properties
準備方法
Synthetic Routes and Reaction Conditions: D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) can be synthesized through a series of chemical reactions involving the modification of glucose molecules. The synthesis typically involves the protection of hydroxyl groups, glycosylation to form the glycosidic bond, and subsequent deprotection. Common reagents used in these reactions include acetyl chloride for protection, silver carbonate for glycosylation, and methanol for deprotection.
Industrial Production Methods: Industrial production of pseudo-maltose involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is purified through crystallization and chromatography techniques.
化学反応の分析
Types of Reactions: D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) undergoes various chemical reactions, including:
Oxidation: D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of pseudo-maltose can yield alcohol derivatives using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Ethers or esters.
科学的研究の応用
D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Serves as a substrate for enzymatic studies, particularly for enzymes involved in carbohydrate metabolism.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of metabolic disorders.
Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of other complex carbohydrates.
作用機序
The mechanism of action of pseudo-maltose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond. The molecular targets include enzymes like maltase and isomaltase, which are involved in carbohydrate digestion. The pathways affected by pseudo-maltose include those related to glucose metabolism and energy production.
類似化合物との比較
Maltose: A natural disaccharide composed of two glucose molecules linked by an α(1→4) glycosidic bond.
Isomaltose: Similar to maltose but with an α(1→6) glycosidic bond.
Acarbose: A pseudo-oligosaccharide that inhibits α-glucosidase enzymes.
Uniqueness of D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI): D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) is unique due to its synthetic origin and structural modifications that confer distinct properties compared to natural disaccharides. These modifications allow for specific interactions with enzymes and receptors, making it a valuable tool in biochemical and medical research.
特性
CAS番号 |
143899-78-9 |
|---|---|
分子式 |
C13H24O10 |
分子量 |
340.32 g/mol |
IUPAC名 |
2-(hydroxymethyl)-6-[2,3,4-trihydroxy-6-(hydroxymethyl)cyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O10/c14-2-4-1-5(16)7(17)10(20)12(4)23-13-11(21)9(19)8(18)6(3-15)22-13/h4-21H,1-3H2 |
InChIキー |
QEPBBTWOHBYIIZ-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O)CO |
正規SMILES |
C1C(C(C(C(C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O)CO |
Key on ui other cas no. |
143956-62-1 |
同義語 |
pseudo-cellobiose pseudo-cellobiose, (3B-alpha)-isomer pseudo-cellobiose, (4A-beta)-isomer pseudo-cellobiose, (4B-beta)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















